

D-Pentamannuronic Acid: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	D-Pentamannuronic acid	
Cat. No.:	B15581457	Get Quote

CAS Number: 183668-50-0[1][2][3][4][5]

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Introduction

D-Pentamannuronic acid is a defined alginate oligosaccharide, specifically an oligomer composed of five β-D-mannuronic acid units. Alginates are naturally occurring polysaccharides found in the cell walls of brown algae and are composed of mannuronic acid (M) and guluronic acid (G) residues. **D-Pentamannuronic acid**, as a specific M-block oligomer, is of significant interest to researchers in drug development and life sciences due to its potential therapeutic properties, particularly in the areas of pain and neurodegenerative diseases like vascular dementia.[1] This technical guide provides an in-depth overview of **D-Pentamannuronic acid**, including its physicochemical properties, proposed mechanisms of action, experimental protocols, and a summary of its biological activities.

Physicochemical Properties and Data

D-Pentamannuronic acid is a solid compound with a molecular weight of 898.64 g/mol and a chemical formula of C30H42O31.[1] It is typically supplied as a solid and should be stored at low temperatures (-20°C for short-term and -80°C for long-term) to maintain its stability.[1] For experimental use, it can be dissolved in an appropriate solvent, and if a water-based stock solution is prepared, it should be filter-sterilized before use.[1]



Property	Value	Reference
CAS Number	183668-50-0	[1][2][3][4][5]
Molecular Formula	C30H42O31	[1]
Molecular Weight	898.64 g/mol	[1]
Appearance	Solid	[1]
Storage	-20°C (1 month), -80°C (6 months)	[1]

Mechanism of Action: Modulation of Inflammatory Pathways

Research into the biological activity of alginate oligosaccharides, including those rich in mannuronic acid, points towards a significant role in modulating the innate immune response. The primary mechanism appears to be the interaction with Toll-like receptor 4 (TLR4), a key pattern recognition receptor on immune cells such as macrophages.

TLR4/NF-kB Signaling Pathway

Alginate oligosaccharides have been shown to activate macrophages through the TLR4 signaling pathway.[6][7] This activation leads to a downstream cascade involving the phosphorylation of Akt and subsequent activation of the nuclear factor-kappa B (NF-кB) and mechanistic target of rapamycin (mTOR) pathways.[6][7] NF-кB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines. The binding of alginate oligosaccharides to TLR4 can therefore initiate an inflammatory response. However, there is also evidence to suggest that D-Mannuronic acid can act as a TLR4 antagonist, thereby inhibiting the inflammatory cascade, which highlights the complex and potentially context-dependent immunomodulatory effects of these compounds.[8]





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Figure 1: Proposed TLR4/NF-κB signaling pathway modulated by **D-Pentamannuronic acid**.

Neuroprotective Effects in Vascular Dementia Models

Vascular dementia is characterized by cognitive decline resulting from cerebrovascular disease, with neuroinflammation and neuronal apoptosis being key pathological features. D-Mannuronic acid and its derivatives have demonstrated neuroprotective properties in preclinical models.[9] These effects are attributed to the inhibition of apoptotic pathways and the reduction of oxidative stress.[9][10] By mitigating neuronal damage and inflammation, **D-Pentamannuronic acid** may hold therapeutic potential for this condition.

Role in Pain and Inflammation Research

Chronic pain often has a significant inflammatory component. The ability of mannuronic acid derivatives to modulate the immune response, particularly through the TLR4/NF- κ B pathway, suggests a potential role in alleviating inflammatory pain.[8][11] Research has shown that β -D-mannuronic acid can decrease the expression of pro-inflammatory cytokines such as IL-17 while increasing anti-inflammatory cytokines like IL-4 in rheumatoid arthritis patients.[11]

Quantitative Data on Cytokine Induction

Studies on macrophage cell lines have provided quantitative data on the cytokine-inducing capabilities of alginate oligosaccharides. Mannuronate oligomers have been shown to be more potent than guluronate oligomers in inducing the secretion of a range of cytokines.[12]



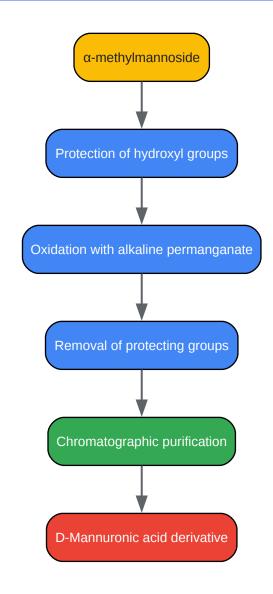
Cytokine	Induction by Mannuronate Oligomers (M3-M6)
TNF-α	High
G-CSF	High
MCP-1	High
RANTES	High
GM-CSF	High
Eotaxin	High
ΙL-1α	Low but significant
IL-1β	Low but significant
IL-6	Low but significant
IL-9	Low but significant
IL-13	Low but significant
Data summarized from Yamamoto et al. (2007) on RAW264.7 cells.[12]	

Experimental ProtocolsPreparation of D-Pentamannuronic Acid

A general method for the preparation of D-Mannuronic acid derivatives involves the oxidation of a suitable precursor like α -methylmannoside.[13] The process typically involves:

- Protection of specific hydroxyl groups on the mannoside precursor.
- Oxidation of the primary alcohol group to a carboxylic acid using an oxidizing agent such as alkaline permanganate.
- Deprotection to yield the desired mannuronic acid derivative.
- Purification of the final product using chromatographic techniques.





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Figure 2: General workflow for the preparation of D-Mannuronic acid derivatives.

In Vitro Model of Neuroinflammation

This protocol outlines a general approach to assess the anti-inflammatory effects of **D-Pentamannuronic acid** on microglial cells.[8]

- Cell Culture:
 - Use a murine microglial cell line (e.g., BV-2) or primary microglia cultures.
 - Plate the cells at an appropriate density in 24- or 96-well plates.



Treatment:

- Pre-treat the cells with varying concentrations of **D-Pentamannuronic acid** for a specified time (e.g., 1-2 hours).
- Induce an inflammatory response by adding an inflammatory stimulus such as lipopolysaccharide (LPS).
- Assessment of Inflammatory Response:
 - Cytokine Measurement: Collect the cell culture supernatant and measure the levels of proinflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.
 - Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the supernatant using the Griess reagent, as an indicator of NO production.
 - Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time
 PCR (qRT-PCR) to analyze the expression of genes encoding inflammatory mediators.
 - Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the protein levels and phosphorylation status of key signaling molecules in the TLR4/NF-κB pathway (e.g., p-p65, IκBα).

In Vivo Model of Vascular Dementia

Experimental models of vascular dementia can be induced in rodents through methods such as bilateral common carotid artery occlusion, which leads to chronic cerebral hypoperfusion.[14]

- Animal Model:
 - Induce vascular dementia in rats or mice using a validated surgical model.
- Treatment:
 - Administer **D-Pentamannuronic acid** to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.



- Behavioral Testing:
 - Assess cognitive function using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.
- Histological and Molecular Analysis:
 - At the end of the treatment period, collect brain tissue.
 - Perform histological staining to assess neuronal damage and neuroinflammation.
 - Conduct molecular analyses (e.g., Western blotting, immunohistochemistry) to examine markers of apoptosis, oxidative stress, and inflammatory signaling pathways in the brain.

Conclusion

D-Pentamannuronic acid is a promising bioactive compound with potential therapeutic applications in conditions involving inflammation and neurodegeneration, such as chronic pain and vascular dementia. Its ability to modulate the TLR4/NF-κB signaling pathway provides a clear mechanism for its immunomodulatory effects. Further research, including well-designed preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential and establish its efficacy and safety in various disease models.

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